

Technical Guide: TFA-Hexylaminolinker Phosphoramidite - Solubility and Storage

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Compound of Interest

Compound Name: *TFA-Hexylaminolinker Phosphoramidite*
Cat. No.: *B1681293*

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This guide provides in-depth technical information for researchers, scientists, and drug development professionals on the solubility, storage, and handling of **TFA-Hexylaminolinker Phosphoramidite**. This crucial reagent is utilized for the 5'-amino modification of oligonucleotides, enabling the attachment of various labels and functional groups.

Core Properties and Applications

TFA-Hexylaminolinker Phosphoramidite is an essential building block in automated oligonucleotide synthesis. It introduces a primary amine at the 5'-terminus of a synthetic DNA or RNA strand. This terminal amine serves as a reactive handle for subsequent conjugation with molecules such as fluorescent dyes, biotin, or other moieties, which is critical for applications in diagnostics, therapeutics, and biotechnology research. The trifluoroacetyl (TFA) protecting group on the amine is base-labile and is readily removed during the standard ammonium hydroxide deprotection step of oligonucleotide synthesis.

Quantitative Data Summary

The following tables summarize the known solubility and recommended storage conditions for **TFA-Hexylaminolinker Phosphoramidite**.

Table 1: Solubility Data

Solvent	Solubility	Concentration for Synthesis
Acetonitrile (anhydrous)	Good / Soluble[1]	0.1 M[2][3]
Dichloromethane (DCM)	Soluble[1]	Not typically used in synthesis
Tetrahydrofuran (THF)	Soluble[1]	Not typically used in synthesis

Note: While specific quantitative solubility data (e.g., mg/mL) is not readily available in public literature, the compound is sufficiently soluble in anhydrous acetonitrile to prepare the standard 0.1 M solutions used in automated oligonucleotide synthesizers.

Table 2: Storage and Stability

Condition	Recommendation	Duration
Long-term Storage (Solid)	Store at -70°C or -20°C.[4][5]	Up to 12 months.[1]
Keep in a dark, desiccated environment.[1]		
In Solution (in anhydrous Acetonitrile)	Use as soon as possible after dissolution.[2]	Best results if used within a few days; activity can decrease after a few days on the synthesizer.[2]
Transportation	Can be transported at room temperature.	Up to 3 weeks.[1]

Experimental Protocols

Protocol for Preparation of 0.1 M TFA-Hexylaminolinker Phosphoramidite Solution for Automated Oligonucleotide Synthesis

Objective: To prepare a 0.1 M solution of **TFA-Hexylaminolinker Phosphoramidite** in anhydrous acetonitrile for use in an automated DNA/RNA synthesizer.

Materials:

- **TFA-Hexylaminolinker Phosphoramidite** (solid)
- Anhydrous acetonitrile (<50 ppm H₂O)
- Dry syringe
- Argon or Nitrogen gas source
- Appropriate vial for the synthesizer

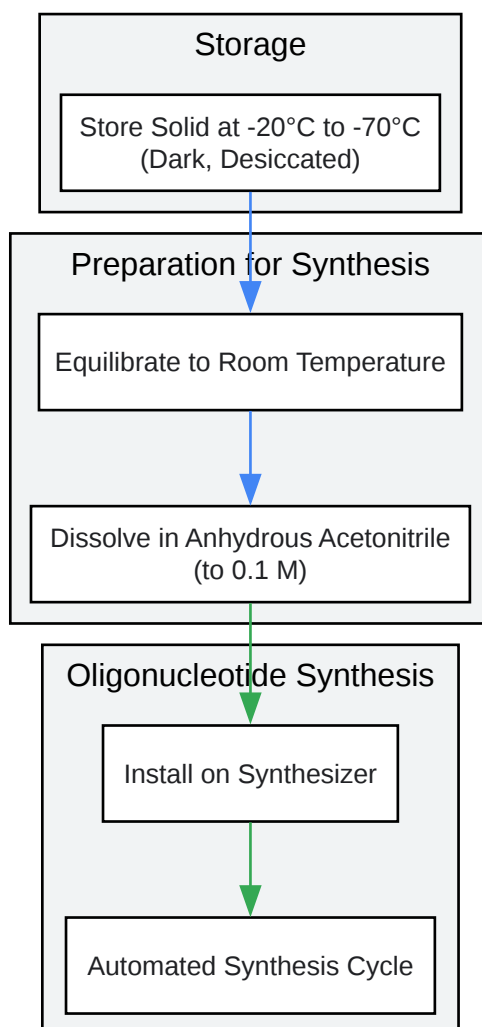
Methodology:

- Preparation: Ensure all glassware and the syringe are completely dry. It is recommended to oven-dry and cool them under a stream of inert gas (Argon or Nitrogen).
- Equilibration: Allow the vial containing the solid **TFA-Hexylaminolinker Phosphoramidite** to warm to room temperature before opening to prevent moisture condensation.
- Dissolution:
 - Using a dry syringe, add the appropriate volume of anhydrous acetonitrile to the vial of phosphoramidite to achieve a final concentration of 0.1 M. For example, to prepare a 6 mL solution from a 0.25 g vial (MW: 413.4 g/mol), you would perform the necessary calculation. A standard procedure for many synthesizers involves diluting the entire content of a pre-packaged vial (e.g., 0.25 g) with a specified volume of solvent (e.g., 6 mL of dry acetonitrile) to achieve the desired concentration.^[2]
 - Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
- Installation: Once fully dissolved, install the vial on the designated port of the oligonucleotide synthesizer according to the manufacturer's instructions.^[2]
- Usage: For optimal coupling efficiency, it is recommended to use the prepared solution within a few days of installation on the synthesizer.^[2] A longer coupling wait time (e.g., 120 seconds) may be programmed to enhance efficiency, especially if the solution has been on the synthesizer for more than a few days.^[2]

Visualized Workflows and Pathways

Handling and Use Workflow

The following diagram illustrates the recommended workflow for the handling and preparation of **TFA-Hexylaminolinker Phosphoramidite** for use in oligonucleotide synthesis.

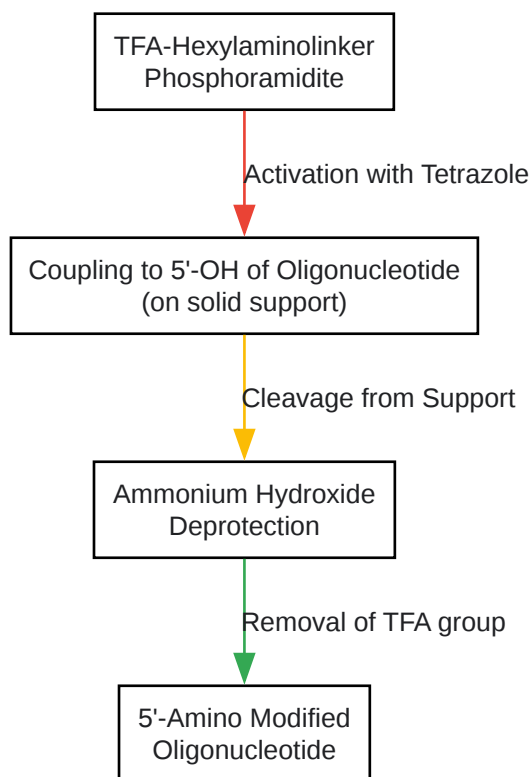


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Caption: Workflow for **TFA-Hexylaminolinker Phosphoramidite** Handling.

Chemical Transformation Pathway

This diagram outlines the key chemical steps involving **TFA-Hexylaminolinker Phosphoramidite** during and after oligonucleotide synthesis.



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Caption: Chemical pathway of **TFA-Hexylaminolinker Phosphoramidite**.

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